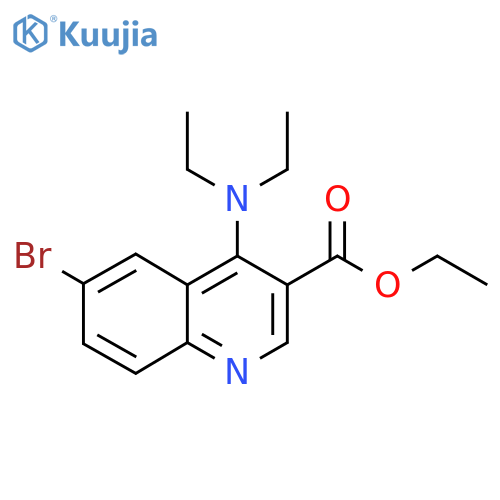Cas no 1215814-78-0 (Ethyl 6-bromo-4-(diethylamino)quinoline-3-carboxylate)

1215814-78-0 structure
商品名:Ethyl 6-bromo-4-(diethylamino)quinoline-3-carboxylate
CAS番号:1215814-78-0
MF:C16H19BrN2O2
メガワット:351.238263368607
CID:5059827
Ethyl 6-bromo-4-(diethylamino)quinoline-3-carboxylate 化学的及び物理的性質
名前と識別子
-
- BB 0241169
- ethyl 6-bromo-4-(diethylamino)quinoline-3-carboxylate
- 6-Bromo-4-diethylamino-quinoline-3-carboxy lic acid ethyl ester
- Ethyl 6-bromo-4-(diethylamino)quinoline-3-carboxylate
-
- インチ: 1S/C16H19BrN2O2/c1-4-19(5-2)15-12-9-11(17)7-8-14(12)18-10-13(15)16(20)21-6-3/h7-10H,4-6H2,1-3H3
- InChIKey: SKEVHVLZQXLMAU-UHFFFAOYSA-N
- ほほえんだ: BrC1C=CC2C(C=1)=C(C(C(=O)OCC)=CN=2)N(CC)CC
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 4
- 重原子数: 21
- 回転可能化学結合数: 6
- 複雑さ: 349
- 疎水性パラメータ計算基準値(XlogP): 4
- トポロジー分子極性表面積: 42.4
Ethyl 6-bromo-4-(diethylamino)quinoline-3-carboxylate 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM266098-10g |
Ethyl 6-bromo-4-(diethylamino)quinoline-3-carboxylate |
1215814-78-0 | 97% | 10g |
$1206 | 2021-08-18 | |
| Chemenu | CM266098-1g |
Ethyl 6-bromo-4-(diethylamino)quinoline-3-carboxylate |
1215814-78-0 | 97% | 1g |
$411 | 2021-08-18 | |
| Chemenu | CM266098-5g |
Ethyl 6-bromo-4-(diethylamino)quinoline-3-carboxylate |
1215814-78-0 | 97% | 5g |
$856 | 2021-08-18 | |
| Chemenu | CM266098-1g |
Ethyl 6-bromo-4-(diethylamino)quinoline-3-carboxylate |
1215814-78-0 | 97% | 1g |
$436 | 2022-06-14 |
Ethyl 6-bromo-4-(diethylamino)quinoline-3-carboxylate 関連文献
-
C. J. Mable,L. A. Fielding,M. J. Derry,O. O. Mykhaylyk,P. Chambon,S. P. Armes Chem. Sci., 2018,9, 1454-1463
-
Pierre-Antoine Nocquet,Raphaël Hensienne,Joanna Wencel-Delord,Eric Wimmer,Damien Hazelard Org. Biomol. Chem., 2015,13, 9176-9180
-
Nadia Sebbar,Henning Bockhorn,Joseph W. Bozzelli Phys. Chem. Chem. Phys., 2002,4, 3691-3703
-
Alexander Vogel,Holger A. Scheidt,Robert Bittman,Daniel Huster Phys. Chem. Chem. Phys., 2016,18, 3730-3738
-
Ping Tong Food Funct., 2020,11, 628-639
1215814-78-0 (Ethyl 6-bromo-4-(diethylamino)quinoline-3-carboxylate) 関連製品
- 1111032-68-8(4-(3-chloro-4-methoxybenzenesulfonyl)-N,N-diethyl-6-fluoroquinoline-3-carboxamide)
- 2228518-51-0(4-(azetidin-3-yl)-1,3,5-trimethyl-1H-pyrazole)
- 2068151-21-1(2-amino-7-bromo-1,2,3,4-tetrahydroisoquinolin-1-one)
- 1807017-78-2(Ethyl 3-aminomethyl-2-cyano-4-nitrophenylacetate)
- 853680-95-2(4-{[(tert-butoxy)carbonyl]amino}-2-[(4-methylphenyl)methyl]butanoic acid)
- 932702-41-5(3-(Cyclopropylmethoxy)pyrrolidine)
- 1092390-14-1(2-Amino-1-(4-trifluoromethoxyphenyl)ethanone Hydrochloride)
- 1823080-38-1(Methyl 3-amino-2-(2,2-dimethyl-1,3-dioxolan-4-yl)propanoate)
- 126712-05-8(1-bromo-2-(bromomethyl)-3-methoxybenzene)
- 393835-65-9(5-Amino-N-acetyltryptamine)
推奨される供給者
Wuhan ChemNorm Biotech Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Wuhan Comings Biotechnology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Hubei Rhino Pharmaceutical Tech Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

江苏科伦多食品配料有限公司
ゴールドメンバー
中国のサプライヤー
試薬

上海帛亦医药科技有限公司
ゴールドメンバー
中国のサプライヤー
試薬